2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-7(15)6-16-9-3-2-8(12-13-9)14-5-1-4-11-14/h1-5H,6H2,(H2,10,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECKTJZSMPATRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide typically involves the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene . For example, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate to form the corresponding derivatives . The reaction conditions often include the use of ethanol and potassium hydroxide, with carbon disulfide added dropwise at low temperatures (0–5°C) .
Industrial Production Methods
The use of eco-friendly and efficient methods, such as ultrasound-assisted synthesis, is also being explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Substitution Reactions: Reacts with aryl isocyanates and isothiocyanates to form hydrazine derivatives.
Cyclization Reactions: Formation of pyrazole rings through cyclocondensation with acetylacetone.
Common Reagents and Conditions
Aryl Isocyanates and Isothiocyanates: Used in substitution reactions.
Acetylacetone: Used in cyclization reactions to form pyrazole rings.
Ethanol and Potassium Hydroxide: Common solvents and bases used in the synthesis.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and pyrazole rings, which exhibit significant biological activities .
Scientific Research Applications
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Exhibits growth-stimulating effects on plants and potential antibacterial properties.
Medicine: Investigated for its anti-inflammatory, antioxidant, and hypotensive activities.
Industry: Potential use in agriculture as insecticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activities and interact with cellular receptors. For instance, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Triazinoindole and Benzimidazole Families
The evidence highlights several acetamide derivatives with heterocyclic cores and sulfur linkages, synthesized via nucleophilic substitution or coupling reactions. Key comparisons include:
Key Observations :
- Heterocyclic Core Influence: The pyridazine-pyrazole system in the target compound may offer distinct electronic properties compared to triazinoindole (e.g., Compound 23) or benzimidazole (e.g., Compound 9c). Pyridazine’s electron-deficient nature could enhance reactivity in biological systems .
- Substituent Effects: Bromo- or phenoxy-substituted analogs (e.g., Compounds 24, 25, 27 ) demonstrate that halogenation or aryl ether groups improve synthetic yields and stability. The target compound lacks such substituents, which may affect its solubility or metabolic stability.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for Compounds 23–27, involving thioacetic acid coupling with amines under mild conditions .
Table 2: Hypothetical Property Comparison
Implications :
- The target compound’s dual hydrogen bond donors (acetamide NH and pyrazole NH) may enhance binding affinity compared to triazinoindole derivatives (e.g., Compound 23), which lack a second donor.
- Lower predicted lipophilicity compared to Compound 9c could improve aqueous solubility but reduce membrane permeability .
Fluorinated and Brominated Derivatives
lists perfluoroalkylthio acetamides, which exhibit extreme hydrophobicity and chemical stability. While structurally distinct, these compounds highlight the role of sulfur-alkyl modifications in tuning physicochemical behavior. The target compound’s non-fluorinated thioether linkage may offer a balance between stability and biodegradability .
Biological Activity
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a pyrazole moiety and a pyridazine ring linked through a thioether bond to an acetamide functional group. Its molecular formula is with a molecular weight of 339.4 g/mol.
Pharmacological Activities
Recent research has highlighted several key biological activities associated with this compound:
1. Antitumor Activity
- Pyrazole derivatives, including this compound, have shown significant antitumor effects. For instance, they can inhibit various kinases involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
2. Anti-inflammatory Effects
- The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses .
3. Antibacterial Activity
- Preliminary studies indicate that this compound may possess antibacterial properties. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : The compound can bind to various receptors, altering their activity and downstream signaling pathways.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Xia et al. (2022) | Pyrazole derivative | Antitumor | 49.85 µM |
| Fan et al. (2022) | Hydroxy-pyrazole | Cytotoxicity against A549 | 0.95 nM |
| Li et al. (2022) | Triphenyl-pyrazole | Aurora-A kinase inhibition | 25 nM |
These studies illustrate the promising potential of pyrazole-based compounds in drug development.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, ethanol) enhance reaction efficiency .
- Catalysts : Triethylamine is commonly used to neutralize HCl byproducts during thioether formation .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
Q. Table 1: Comparison of Synthetic Protocols
| Step | Reagents/Conditions | Yield (%) | Purity Assessment Method | Reference |
|---|---|---|---|---|
| Pyrazole substitution | 1H-pyrazole, K₂CO₃, DMF, 80°C | 72 | NMR, HPLC | |
| Thioacetamide coupling | Chloroacetamide, Et₃N, CH₂Cl₂, RT | 65 | TLC, MS |
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- ¹H/¹³C NMR : Critical for confirming regiochemistry. Key markers include:
- Pyridazine protons (δ 8.2–8.5 ppm) and pyrazole NH (δ 12.1 ppm) .
- Thioacetamide methylene (δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 290.08 Da) .
- IR Spectroscopy : Confirms thioether (C-S stretch, ~680 cm⁻¹) and acetamide (C=O stretch, ~1680 cm⁻¹) .
What preliminary biological screening assays are recommended to evaluate pharmacological potential?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known inhibitors .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Note : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
How can researchers resolve contradictions in biological activity data across studies for pyridazine-thioacetamide derivatives?
Answer:
Contradictions may arise from:
- Purity variations : Impurities >5% can skew bioactivity. Use HPLC (>98% purity) for compound validation .
- Assay conditions : Standardize protocols (e.g., pH, incubation time) to enable cross-study comparisons .
- Structural analogs : Compare analogs with substituent variations (e.g., methyl vs. ethyl groups) to isolate activity trends .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Compound Modification | Bioactivity (IC₅₀, μM) | Target Enzyme | Reference |
|---|---|---|---|
| 4-Methylphenyl substituent | 12.3 ± 1.2 | Kinase A | |
| 4-Fluorophenyl substituent | 8.7 ± 0.9 | Kinase A |
What computational strategies predict interaction mechanisms with enzymatic targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding poses. Pyridazine and pyrazole moieties often occupy hydrophobic pockets .
- QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with IC₅₀ values .
- MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .
What are critical considerations in designing SAR studies for bioactivity optimization?
Answer:
- Substituent diversity : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) on the pyridazine ring .
- Bioisosteric replacements : Replace thioacetamide with sulfonamide to evaluate potency changes .
- Steric effects : Bulky substituents (e.g., benzyl) may hinder target binding .
How do synthetic protocol variations impact stereochemical outcomes?
Answer:
- Solvent polarity : High polarity (e.g., DMF) favors SN2 mechanisms, preserving stereochemistry .
- Catalyst choice : Pd(PPh₃)₄ in cross-coupling reactions reduces racemization risks .
- Temperature : Lower temperatures (0°C) minimize epimerization in chiral intermediates .
What advanced methodologies confirm regioselectivity in pyridazine substitution reactions?
Answer:
- X-ray crystallography : Resolve crystal structures to confirm substitution patterns (e.g., C3 vs. C6 positions) .
- NOESY NMR : Detect spatial proximity between protons to assign regiochemistry .
- Isotopic labeling : Use ¹⁵N-labeled pyridazine to track substitution sites via 2D NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
